GA5 Methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GA5 Methyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are characterized by the presence of a carbon-to-oxygen double bond (carbonyl group) adjacent to an oxygen atom bonded to an alkyl or aryl group . This compound is specifically known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GA5 Methyl ester can be synthesized through several methods, including esterification and transesterification. Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically requires heating to drive the equilibrium towards ester formation. Transesterification, on the other hand, involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by a base such as sodium methoxide or potassium hydroxide .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale esterification processes. These processes utilize continuous reactors where the reactants are continuously fed, and the products are continuously removed. This method ensures high efficiency and yield. Additionally, the use of catalysts such as sulfuric acid or solid acid catalysts can enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
GA5 Methyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of esters can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol . Oxidation reactions can convert the ester into different functional groups, depending on the oxidizing agent used. Reduction reactions typically involve the conversion of the ester to an alcohol using reducing agents such as lithium aluminum hydride .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Various oxidized products depending on the oxidizing agent.
Reduction: Alcohol.
Wissenschaftliche Forschungsanwendungen
GA5 Methyl ester has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds . In biology, it is utilized in the study of metabolic pathways and enzyme reactions. In medicine, this compound is investigated for its potential therapeutic effects and as a drug delivery agent . In industry, it is used in the production of fragrances, flavors, and as a solvent in various chemical processes .
Wirkmechanismus
The mechanism of action of GA5 Methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of active metabolites . The ester bond can undergo nucleophilic attack by water or other nucleophiles, resulting in the cleavage of the bond and the release of the corresponding carboxylic acid and alcohol . This process is often facilitated by the presence of catalytic residues in the active site of enzymes .
Vergleich Mit ähnlichen Verbindungen
GA5 Methyl ester can be compared with other similar esters, such as methyl acetate, ethyl acetate, and methyl butyrate . These compounds share similar structural features, including the ester functional group, but differ in their alkyl or aryl substituents. The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in research and industry .
List of Similar Compounds
- Methyl acetate
- Ethyl acetate
- Methyl butyrate
- Isopropyl butyrate
- Ethyl benzoate
This compound stands out due to its specific molecular structure and the resulting chemical behavior, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C20H24O5 |
---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
methyl 5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate |
InChI |
InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,12-14,23H,1,5,7-10H2,2-3H3 |
InChI-Schlüssel |
KIAZKTCYLHEASA-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.